2-Amino-3-(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)propanoic acid
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Description
“2-Amino-3-(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)propanoic acid” is a complex organic compound. It is an alpha-amino acid, which means it contains an amino group (–NH 2), a carboxyl group (–COOH), and a side chain or R group, all attached to the alpha carbon . The structure of this compound includes a hydroxyl group at the third carbon and an amino group at the second carbon .
Scientific Research Applications
Biomolecular NMR and Metabolomics
This compound is used in Biomolecular NMR and Metabolomics . It is used in research applications for studying the structure and dynamics of biomolecules .
Proteomics
It is also used in Proteomics , the large-scale study of proteins, particularly their structures and functions .
Antimicrobial Activity
A new coordination compound of this molecule has been synthesized and studied for its antimicrobial activity . It has shown high antimicrobial efficiency, making it promising in the development of innovative antibacterial substances against resistant antibiotics strains .
Physico-Chemical Property Analysis
The physico-chemical properties of the compound have been examined . The compound’s crystals were studied using single-crystal X-ray diffraction, FTIR spectroscopy, UV-Vis spectrophotometer, and Thermogravimetry/Differential Scanning Colorimeter (TG/DSC) .
Synthesis of Coordination Compounds
The compound has been used in the synthesis of coordination compounds . A new coordination compound was synthesized in basic and water media with a stoichiometric ratio .
Treatment of Nosocomial Infections
The compound has been used in the treatment of nosocomial infections caused by drug-resistant bacteria . The synthesized coordination compound has shown potential in this application .
properties
IUPAC Name |
2-amino-3-(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-10(2)6-7(5-8(12)9(14)15)11(3,4)13(10)16/h6,8,16H,5,12H2,1-4H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKOVRFIIQTTEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=C(C(N1O)(C)C)CC(C(=O)O)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Amino-2-carboxyethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy |
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